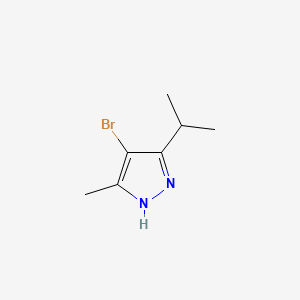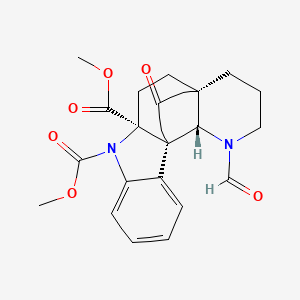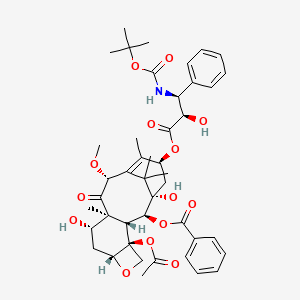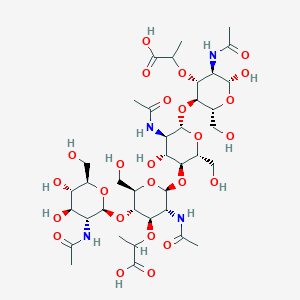
6-Amino-N-β-D-glucopyranosylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-β-D-glucopyranosylhexanamide is a biochemical used for proteomics research . It has a molecular formula of C12H24N2O6 and a molecular weight of 292.33 . This compound can be used for the synthesis of aminodeoxyglucose derivatives, which have antibacterial activity . It can also be used for the synthesis of sugar-oligoamides, which are used as DNA minor groove binders .
Applications De Recherche Scientifique
Conformational Analysis
- Stereospecific Synthesis and Conformational Studies : Research by Kato, Vasella, and Crich (2017) focused on the stereospecific synthesis of 6-monodeuterio methyl 2,6-diamino-2,6-dideoxy-α- and β- d-glucopyranosides. The study aimed to understand the side chain conformations of these compounds, revealing insights into their gt conformations and the behavior of methyl 2-amino-2-deoxy-α- and β- d-glucopyranosides as mixtures of gg and gt conformers, similar to glucopyranose itself Kato, Vasella, & Crich, 2017.
Derivative Synthesis and Applications
- Synthesis of Derivatives for Immobilization and Tracing : Yashunsky, Karelin, Tsvetkov, and Nifantiev (2018) synthesized 3-Aminopropyl β-(1 → 6)-d-glucotetraoside and its biotinylated derivative. These derivatives have applications in controlled immobilization of oligosaccharides on streptavidin-coated ELISA plates and for tracing carbohydrate-binding molecules Yashunsky, Karelin, Tsvetkov, & Nifantiev, 2018.
Immunomodulating Activity
- Immunomodulating Polysaccharides : Han et al. (2012) isolated a polysaccharide, GSP-6B, from Ganoderma sinense, which showed significant immunomodulating activity by inducing the release of cytokines IL-1β and TNF-α in human peripheral blood mononuclear cells and activating dendritic cells, without any toxicity Han et al., 2012.
Textile Industry Applications
- Role in Textile Industry : Bezerra et al. (2020) discussed the role of β-Cyclodextrin (β-CD), an oligosaccharide consisting of D-(+)-glucopyranose units, in the textile industry. β-CD's structure allows it to form complexes, changing the properties of guest molecules, and is used in dyeing, finishing, and wastewater treatment due to its versatility, biocompatibility, and biodegradability Bezerra et al., 2020.
Enzymatic Activity
- Glucose-Tolerant β-Glucosidase : Pei, Pang, Zhao, Fan, and Shi (2012) presented a study on β-glucosidase from Thermoanaerobacterium thermosaccharolyticum DSM 571, highlighting its glucose and cellobiose tolerance, independence of metal ions, and high hydrolysis activity on cellobiose, making it a potential candidate for industrial applications Pei, Pang, Zhao, Fan, & Shi, 2012.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-N-β-D-glucopyranosylhexanamide involves the conversion of D-glucose to the protected glucosamine derivative, which is then reacted with hexanoyl chloride to obtain the desired product.", "Starting Materials": [ "D-glucose", "Acetyl chloride", "Ammonium hydroxide", "Hexanoyl chloride", "Sodium borohydride", "Methanol", "Ethanol", "Diethyl ether" ], "Reaction": [ "Conversion of D-glucose to the protected glucosamine derivative by reacting with acetyl chloride and ammonium hydroxide", "Reduction of the protected glucosamine derivative with sodium borohydride in methanol", "Reaction of the resulting amine with hexanoyl chloride in the presence of triethylamine in ethanol", "Deprotection of the amine group by treatment with hydrochloric acid in diethyl ether" ] } | |
Numéro CAS |
83387-51-3 |
Nom du produit |
6-Amino-N-β-D-glucopyranosylhexanamide |
Formule moléculaire |
C12H24N2O6 |
Poids moléculaire |
292.332 |
Nom IUPAC |
6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
FJNVLTLMGXYGGP-DVYMNCLGSA-N |
SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)



![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)



![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)
